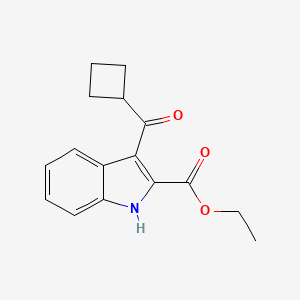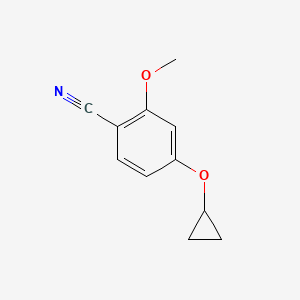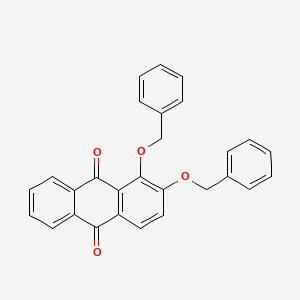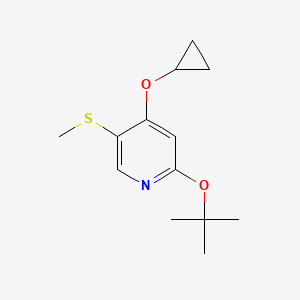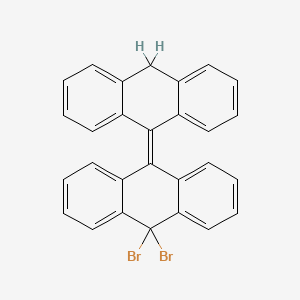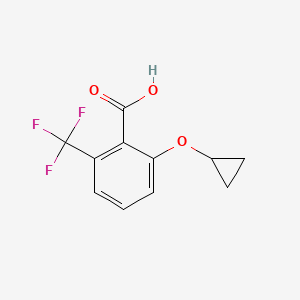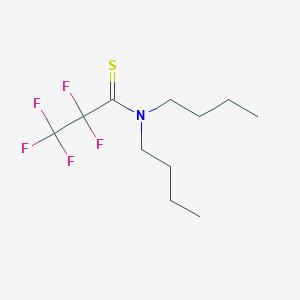
N,N-dibutyl-2,2,3,3,3-pentafluoropropanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dibutyl-2,2,3,3,3-pentafluoropropanethioamide: is an organofluorine compound characterized by the presence of both fluorine and sulfur atoms in its structure. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibutyl-2,2,3,3,3-pentafluoropropanethioamide typically involves the reaction of dibutylamine with a fluorinated thioamide precursor. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include dibutylamine and pentafluoropropanethioamide, with the reaction often facilitated by a suitable solvent and catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-dibutyl-2,2,3,3,3-pentafluoropropanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N,N-dibutyl-2,2,3,3,3-pentafluoropropanethioamide is used as a building block in the synthesis of more complex organofluorine compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. Its fluorinated structure can enhance binding affinity and specificity in biochemical assays.
Medicine: The compound’s unique chemical properties are explored for potential therapeutic applications, including drug development. Its ability to interact with biological targets makes it a candidate for further investigation in medicinal chemistry.
Industry: this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including the manufacture of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which N,N-dibutyl-2,2,3,3,3-pentafluoropropanethioamide exerts its effects involves its interaction with molecular targets through its fluorinated and thioamide groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s ability to form stable complexes with metal ions and other molecules also contributes to its mechanism of action.
Comparison with Similar Compounds
N,N-dibutyl-2,2,3,3,3-pentafluoropropanamide: Similar structure but lacks the thioamide group.
N,N-dibutyl-2,2,3,3,3-pentafluoropropanesulfonamide: Contains a sulfonamide group instead of a thioamide group.
Uniqueness: N,N-dibutyl-2,2,3,3,3-pentafluoropropanethioamide is unique due to the presence of both fluorine and sulfur atoms in its structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
Molecular Formula |
C11H18F5NS |
|---|---|
Molecular Weight |
291.33 g/mol |
IUPAC Name |
N,N-dibutyl-2,2,3,3,3-pentafluoropropanethioamide |
InChI |
InChI=1S/C11H18F5NS/c1-3-5-7-17(8-6-4-2)9(18)10(12,13)11(14,15)16/h3-8H2,1-2H3 |
InChI Key |
OXVYHKZAGOWZMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=S)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14809681.png)
![4-bromo-3-chloro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B14809706.png)
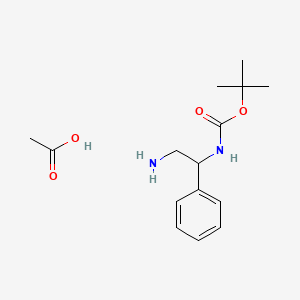
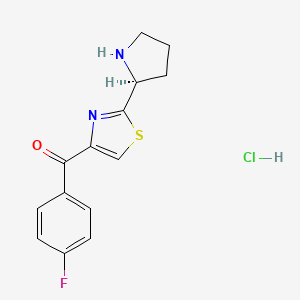
![3-chloro-N-[(2-{[4-(pentanoylamino)phenyl]carbonyl}hydrazinyl)carbonothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B14809724.png)
![N-[(E)-(5-methylfuran-2-yl)methylidene]-4-(piperidin-1-ylsulfonyl)aniline](/img/structure/B14809727.png)
